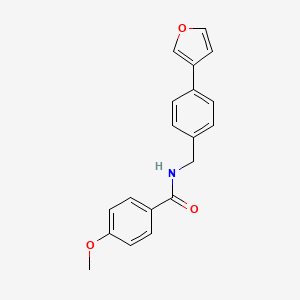

N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In the first paper, a series of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were synthesized through the reaction of 4-methoxy and 4,7-dimethoxy-5-acetyl-6-hydroxybenzofurans with chlorosulfonyl isocyanate (CSI). Additionally, N-chlorosulfonyl carbamate derivatives were prepared and reacted with piperidine to yield N-piperidinosulfonyl carbamate derivatives. These synthetic routes highlight the versatility of benzofuran scaffolds in generating diverse compounds with potential biological activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper include 4-methoxy and 4,9-dimethoxy groups attached to the benzofuran ring system. These structural features are significant as they can influence the biological activity of the compounds. The presence of methoxy groups can affect the binding affinity to biological targets and the overall pharmacokinetic properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the benzofuran derivatives include the use of CSI, which is a reagent that can introduce sulfonyl groups into molecules. The formation of N-piperidinosulfonyl carbamate derivatives indicates the introduction of nitrogen-containing functional groups, which can also play a crucial role in the biological activity of these compounds. The reactivity of these functional groups under different conditions can lead to a variety of chemical transformations, enabling the synthesis of a wide range of derivatives for biological evaluation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide" are not discussed in the provided papers, the properties of similar benzofuran derivatives can be inferred. The presence of methoxy groups can increase the lipophilicity of the compounds, potentially improving their ability to cross cell membranes. The introduction of sulfonyl and carbamate groups can affect the acidity and basicity of the molecules, influencing their solubility and stability. These properties are crucial for the compounds' suitability as drug candidates, as they determine the compounds' behavior in biological systems and their potential for further development .

Biological Activity

The compounds synthesized in the first paper were tested for their DPPH radical-scavenging activity and in vitro antiproliferative activity against various cancer cell lines. Some of the compounds showed moderate radical-scavenging activity, and certain derivatives exhibited significant antiproliferative activity, with IC50 values comparable to known anticancer drugs. This suggests that the structural features of these benzofuran derivatives contribute to their potential as anticancer agents .

In the second paper, a series of 3-arylaminobenzofuran derivatives were evaluated for their antiproliferative activity, with some compounds showing nanomolar potency. The most promising compound demonstrated the ability to bind to the colchicine site of tubulin, induce apoptosis, and disrupt vascular endothelial cells, leading to potent in vitro and in vivo antitumor activity. These findings underscore the therapeutic potential of benzofuran derivatives in cancer treatment .

科学的研究の応用

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) discusses the synthesis of novel 3-arylaminobenzofuran derivatives, including structures similar to N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide, targeting the colchicine site on tubulin. These compounds showed significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and potent vascular disrupting properties, both in vitro and in vivo, suggesting their potential as anticancer and antiangiogenic agents (Romagnoli et al., 2015).

Bio-based Materials

Wang et al. (2012) synthesized fully bio-based benzoxazine monomers from guaiacol, furfurylamine, and stearylamine, demonstrating their application in creating new materials. These monomers underwent copolymerization, showing potential in the design of eco-friendly polybenzoxazines with improved thermal properties and cross-linking density, highlighting the versatility of furan derivatives in material science (Wang et al., 2012).

GABAB-Receptor Antagonists

Kerr et al. (1989) explored benzofuran analogues of baclofen, which include the furan moiety, as a new class of GABAB-receptor antagonists. These compounds showed the ability to antagonize baclofen-induced effects in guinea-pig isolated ileum and rat neo-cortical slice preparations, suggesting their utility in neurological research and potential therapeutic applications (Kerr et al., 1989).

Safety and Hazards

特性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-18-8-6-16(7-9-18)19(21)20-12-14-2-4-15(5-3-14)17-10-11-23-13-17/h2-11,13H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNLZUBCQAXKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)